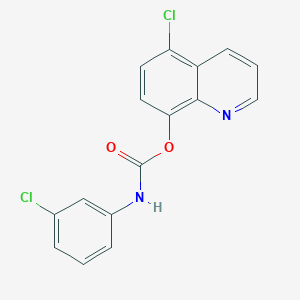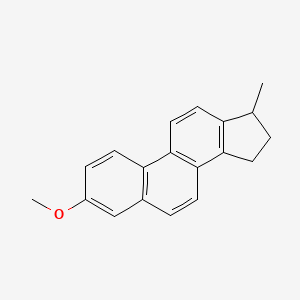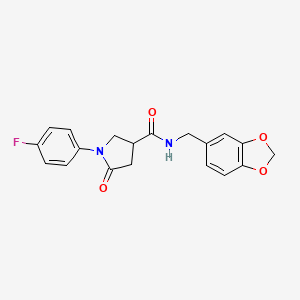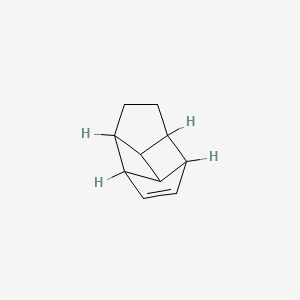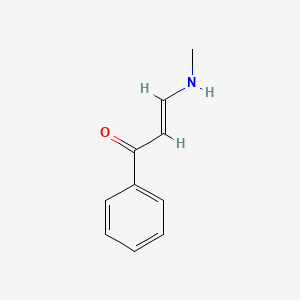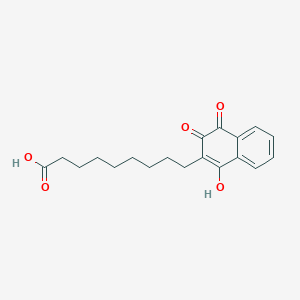![molecular formula C17H17ClN2O3 B11943176 Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 5-chloro-2-methylanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylaniline with phosgene to form 5-chloro-2-methylanilino carbonyl chloride.
Coupling Reaction: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
化学反应分析
Types of Reactions
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoate derivatives.
科学研究应用
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
作用机制
The mechanism of action of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the 5-chloro-2-methylanilino group, resulting in different chemical properties and biological activities.
Methyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.
Ethyl 4-{[(2-methylanilino)carbonyl]amino}benzoate: Lacks the chlorine substituent, which affects its electronic properties and reactivity.
The uniqueness of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C17H17ClN2O3 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
ethyl 4-[(5-chloro-2-methylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-23-16(21)12-5-8-14(9-6-12)19-17(22)20-15-10-13(18)7-4-11(15)2/h4-10H,3H2,1-2H3,(H2,19,20,22) |
InChI 键 |
PDWLPNFBCHOOIE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





